6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Description
Properties
IUPAC Name |
6-cyclobutyl-1-ethylimidazo[1,2-b]pyrazole-7-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c1-2-16-6-7-17-12(16)9(11(13)14)10(15-17)8-4-3-5-8/h6-8H,2-5H2,1H3,(H3,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXHXKFYVIILSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=C(C(=N2)C3CCC3)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Imidazo[1,2-b]pyrazole Core
The key step in the synthesis is the formation of the imidazo[1,2-b]pyrazole ring system. This is commonly achieved through cyclization reactions involving appropriate precursors such as substituted pyrazole derivatives and nitrogen sources. A typical approach includes:
- Cyclization of 5-aminopyrazoles with electrophilic reagents or unsaturated carbonyl compounds to form the fused imidazo ring.
- Use of multicomponent reactions (MCRs) that combine several starting materials in one pot to streamline synthesis and improve efficiency.
These methods allow the construction of the bicyclic imidazo[1,2-b]pyrazole scaffold with high regioselectivity and yield.
Introduction of the 1-Ethyl Group
The ethyl substituent on the nitrogen at position 1 is typically introduced by alkylation reactions:
- N-alkylation of the imidazo[1,2-b]pyrazole nitrogen using ethyl halides (e.g., ethyl bromide) under basic conditions.
- Alternatively, ethyl groups can be incorporated during the ring formation step if ethylated nitrogen-containing precursors are used.
This step requires careful control to avoid over-alkylation or side reactions.
Conversion of the 7-Position Functional Group to Carboximidamide
The 7-position functional group is transformed into a carboximidamide (amidino) moiety, which is key for biological activity. This is generally accomplished by:
- Starting from a 7-cyano (carbonitrile) intermediate , which is converted to the carboximidamide via reaction with reagents such as ammonia or amidine reagents under suitable conditions.
- The conversion involves nucleophilic addition to the nitrile carbon followed by appropriate workup to yield the amidine functionality.
This functional group transformation is critical and often requires optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Summary Table of Preparation Steps
| Step | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Formation of imidazo[1,2-b]pyrazole core | Cyclization of 5-aminopyrazoles with electrophiles | High regioselectivity, base or acid catalysis |
| 2 | Introduction of 6-cyclobutyl substituent | Use of cyclobutyl ketones/aldehydes or substitution on halogenated intermediates | Influences steric hindrance and activity |
| 3 | Introduction of 1-ethyl substituent | N-alkylation with ethyl halides under basic conditions | Control to avoid over-alkylation |
| 4 | Conversion of 7-cyano to carboximidamide | Reaction of nitrile with ammonia/amidine reagents | Requires optimized conditions for yield |
| 5 | Alternative MCR synthesis | Multicomponent reaction in water with ammonium acetate catalyst | Green, cost-effective, one-pot synthesis |
Research Findings and Considerations
- The cyclization and functionalization steps are critical for obtaining the desired substitution pattern and biological activity.
- The carboximidamide group at the 7-position confers unique reactivity and interaction properties, differing from related carboxamide or carbonitrile analogs.
- Use of green chemistry approaches , such as water as solvent and multicomponent reactions, aligns with sustainable synthesis goals and can simplify the preparation process.
- Optimization of reaction parameters such as temperature, solvent, catalyst, and reaction time is essential to maximize yield and purity.
- Characterization of intermediates and final compounds typically involves NMR, IR, mass spectrometry, and elemental analysis to confirm structure and purity.
This detailed overview synthesizes current knowledge on the preparation methods of 6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide, highlighting classical and modern synthetic strategies, with emphasis on efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO
Biological Activity
6-Cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is a compound belonging to the imidazo[1,2-b]pyrazole family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a bicyclic structure with a cyclobutyl group and an ethyl group attached to the imidazo[1,2-b]pyrazole core. The presence of these functional groups contributes to its unique chemical properties and biological activities.
| Property | Details |
|---|---|
| Molecular Formula | C₁₁H₁₄N₄ |
| Molecular Weight | 218.26 g/mol |
| Structural Features | Bicyclic imidazo[1,2-b]pyrazole with cyclobutyl and ethyl groups |
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis. Initial steps often include the formation of the imidazo[1,2-b]pyrazole core through cyclocondensation reactions involving 5-amino-1H-pyrazoles and α-haloketones. Subsequent steps may introduce the cyclobutyl and ethyl groups through alkylation reactions followed by carboximidation to yield the final product .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate various signaling pathways by inhibiting or activating enzymes and receptors. For instance, the imidazo[1,2-b]pyrazole ring can interact with kinases involved in cancer progression, potentially leading to therapeutic effects .
Research Findings
Recent studies have highlighted several key biological activities:
- Anti-cancer Activity : Compounds in the imidazo[1,2-b]pyrazole class have shown promise as kinase inhibitors, particularly against Bcr-Abl kinases associated with leukemia. The IC50 values for related compounds indicate significant potency in inhibiting cancer cell lines .
- Inflammation Modulation : Some derivatives exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. For example, compounds with similar structures have demonstrated IC50 values ranging from 16.2 to 50.2 nM against specific targets like sEH (soluble epoxide hydrolase) .
Case Studies
Several case studies illustrate the potential applications of this compound:
- Kinase Inhibition : A study reported that related pyrazole-based compounds effectively inhibited Bcr-Abl kinase activity with IC50 values as low as 14.2 nM .
- Anti-parasitic Activity : Another investigation highlighted that similar compounds showed effective inhibition of Plasmodium falciparum calcium-dependent protein kinase with IC50 values around 56 nM, indicating potential for malaria treatment .
- Cell Cycle Modulation : Research on related derivatives demonstrated their ability to induce cell cycle arrest in various cancer cell lines, suggesting their utility in cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(Cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide (CAS: 2098026-10-7)
- Structural Differences : The cyclobutyl group is attached via a methylene bridge (cyclobutylmethyl) at position 1, and a methyl group replaces the ethyl group at position 5.
- The methyl group at position 6 could alter electronic effects on the carboximidamide moiety, affecting binding affinity .
1H-Imidazo[1,2-b]pyrazole-7-carboximidamide (CAS: 2097969-72-5)
- Structural Differences : Lacks the cyclobutyl and ethyl substituents, retaining only the core imidazo-pyrazole scaffold and carboximidamide group.
- Implications : The absence of hydrophobic substituents (cyclobutyl, ethyl) likely reduces lipophilicity, impacting cellular uptake and target engagement. This highlights the importance of alkyl/cycloalkyl groups in optimizing pharmacokinetic properties .
Ethyl 5H-imidazo[1,2-b]pyrazole-7-carboxylate (CAS: 136548-98-6)
- Structural Differences : Replaces the carboximidamide group with an ethyl ester.
- Implications : The ester group is less polar than the amidine, reducing hydrogen-bonding capacity. This may diminish interactions with charged or polar biological targets, such as kinases or nucleic acids, but improve metabolic stability .
Table 1: Structural and Functional Comparison of Imidazo-Pyrazole Derivatives
Functional Comparison with Broader Heterocyclic Analogs
Imidazo[1,2-b][1,2,4,5]tetrazines
- Core Structure : Replaces pyrazole with a tetrazine ring.
- Activity : Exhibits antimycobacterial effects via putative serine-threonine protein kinase (STPK) inhibition. Resistance arises from efflux pump overexpression (mmpS5-mmpL5), a mechanism shared with bedaquiline .
- Divergence : The tetrazine ring’s electron-deficient nature may enhance reactivity but reduce selectivity compared to the imidazo-pyrazole core.
Tricyclic Imidazo[1,2-b]pyridazine Derivatives
- Core Structure : Pyridazine-based tricyclic system.
- Activity : Targets Haspin kinase, critical for cell cycle regulation. The pyridazine ring’s nitrogen orientation enables distinct binding modes compared to pyrazole-based compounds .
Key Research Findings and Gaps
- Resistance Mechanisms : Imidazo-pyrazole derivatives may share efflux-mediated resistance pathways with imidazo-tetrazines, necessitating combination therapies with efflux pump inhibitors .
- Target Hypotheses : The carboximidamide group’s amidine moiety suggests interactions with ATP-binding pockets of kinases or nucleic acids, though in vitro validation is lacking .
- Synthetic Accessibility : Ethyl and cyclobutyl substituents are synthetically tractable, enabling rapid diversification for structure-activity relationship (SAR) studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
